2-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
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Overview
Description
2-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boronic ester group attached to a pyridine ring, which is further substituted with acetamido and carboxamide groups. Boronic acid derivatives are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry, materials science, and catalysis .
Preparation Methods
The synthesis of 2-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of the boronic ester group: This can be achieved by reacting a suitable pyridine derivative with a boronic acid or boronic ester reagent under appropriate conditions.
Amidation reaction:
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Scientific Research Applications
2-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The compound’s ability to participate in various chemical reactions also allows it to modulate biological pathways and processes .
Comparison with Similar Compounds
Similar compounds to 2-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide include:
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar boronic ester group but differs in the presence of a fluoro substituent instead of acetamido and carboxamide groups.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound contains a methoxy group and a cyclopropanesulfonamide group, providing different chemical properties and applications.
Properties
Molecular Formula |
C14H20BN3O4 |
---|---|
Molecular Weight |
305.14 g/mol |
IUPAC Name |
2-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H20BN3O4/c1-8(19)18-12-10(11(16)20)6-9(7-17-12)15-21-13(2,3)14(4,5)22-15/h6-7H,1-5H3,(H2,16,20)(H,17,18,19) |
InChI Key |
JYOPATDHCCADBN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)C)C(=O)N |
Origin of Product |
United States |
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